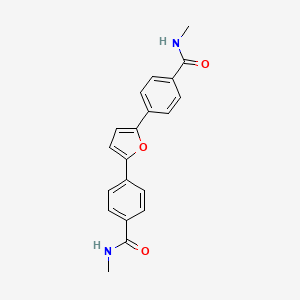
Benzamide, 4,4'-(2,5-furandiyl)bis[N-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) is an organic compound characterized by the presence of a furan ring substituted with two N-methylbenzamide groups at the 2 and 5 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) typically involves the reaction of furan-2,5-dicarboxylic acid with N-methylaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds through the formation of an intermediate acid chloride, which then reacts with N-methylaniline to form the desired bisamide compound.
Industrial Production Methods
Industrial production of 4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The amide groups can be reduced to amines under suitable conditions.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of the N-methylbenzamide groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions may require reagents like halogens or nitrating agents under acidic conditions.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: N-methylbenzylamine derivatives.
Substitution: Halogenated or nitrated N-methylbenzamide derivatives.
Aplicaciones Científicas De Investigación
4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mecanismo De Acción
The mechanism of action of 4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The furan ring and N-methylbenzamide groups contribute to its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-(Furan-2,5-diyl)bis(N-cyclopentylbenzenecarboximidamide)
- 4,4’-(Furan-2,5-diyl)bis(N-ethylbenzimidamide)
- 4,4’-(Furan-2,5-diyl)bis(N-cyclopentylbenzimidamide)
Uniqueness
4,4’-(Furan-2,5-diyl)bis(N-methylbenzamide) is unique due to its specific substitution pattern and the presence of N-methylbenzamide groups. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Número CAS |
199918-98-4 |
|---|---|
Fórmula molecular |
C20H18N2O3 |
Peso molecular |
334.4 g/mol |
Nombre IUPAC |
N-methyl-4-[5-[4-(methylcarbamoyl)phenyl]furan-2-yl]benzamide |
InChI |
InChI=1S/C20H18N2O3/c1-21-19(23)15-7-3-13(4-8-15)17-11-12-18(25-17)14-5-9-16(10-6-14)20(24)22-2/h3-12H,1-2H3,(H,21,23)(H,22,24) |
Clave InChI |
UIRIOKJACFMEBL-UHFFFAOYSA-N |
SMILES canónico |
CNC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3=CC=C(C=C3)C(=O)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


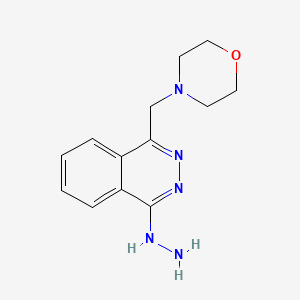

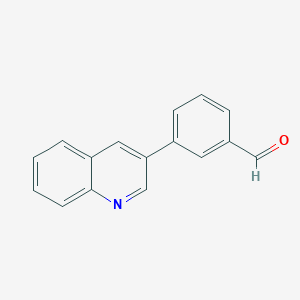
![4-(Dibenzo[b,d]furan-2-yl)-4-(hydroxyimino)butanoic acid](/img/structure/B12897341.png)

![2-amino-9-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12897348.png)

![1-(4-Methoxy-9H-pyrido[3,4-b]indol-1-yl)ethane-1,2-diol](/img/structure/B12897364.png)
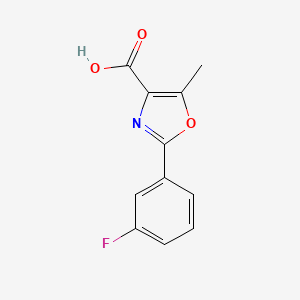
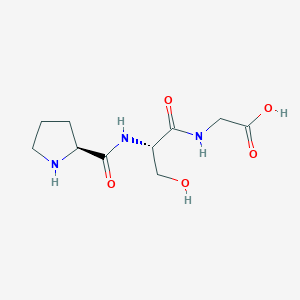
![2-{[(3-Oxo-2,3-dihydro-1,2-oxazol-5-yl)methyl]sulfanyl}benzoic acid](/img/structure/B12897374.png)

![1,4-Naphthalenedione, 2-hydroxy-3-[1-(phenylsulfonyl)-1H-indol-3-yl]-](/img/structure/B12897386.png)

